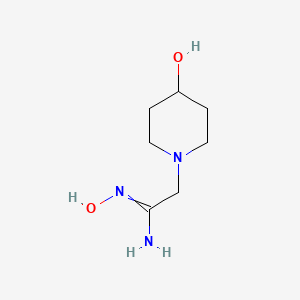![molecular formula C16H16O4 B11723595 4-[2-(3,4-dimethoxyphenyl)ethenyl]benzene-1,2-diol](/img/structure/B11723595.png)
4-[2-(3,4-dimethoxyphenyl)ethenyl]benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(3,4-dimethoxyphenyl)ethenyl]benzene-1,2-diol is a chemical compound known for its unique structure and properties It belongs to the class of stilbenoids, which are compounds characterized by the presence of a 1,2-diphenylethylene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,4-dimethoxyphenyl)ethenyl]benzene-1,2-diol typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable phenol derivative under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired stilbenoid structure. Common reagents used in this synthesis include sodium hydroxide and ethanol as the solvent. The reaction is usually carried out at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(3,4-dimethoxyphenyl)ethenyl]benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine, chlorine, and various electrophiles can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated derivatives .
Aplicaciones Científicas De Investigación
4-[2-(3,4-dimethoxyphenyl)ethenyl]benzene-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[2-(3,4-dimethoxyphenyl)ethenyl]benzene-1,2-diol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes and signaling pathways involved in inflammation and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxystilbene: Similar in structure but lacks the hydroxyl groups on the benzene ring.
Resveratrol: A well-known stilbenoid with similar antioxidant properties but different substituents on the aromatic rings.
Pterostilbene: Another stilbenoid with methoxy groups at different positions, known for its enhanced bioavailability compared to resveratrol.
Uniqueness
4-[2-(3,4-dimethoxyphenyl)ethenyl]benzene-1,2-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and hydroxyl groups allows for diverse reactivity and potential therapeutic applications .
Propiedades
Fórmula molecular |
C16H16O4 |
|---|---|
Peso molecular |
272.29 g/mol |
Nombre IUPAC |
4-[2-(3,4-dimethoxyphenyl)ethenyl]benzene-1,2-diol |
InChI |
InChI=1S/C16H16O4/c1-19-15-8-6-12(10-16(15)20-2)4-3-11-5-7-13(17)14(18)9-11/h3-10,17-18H,1-2H3 |
Clave InChI |
BRHWOOSMQYBRLJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C=C2)O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



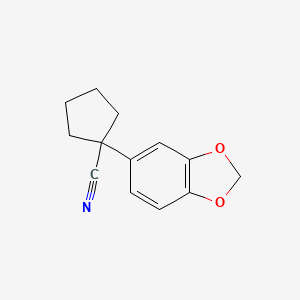
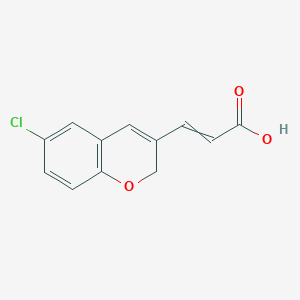
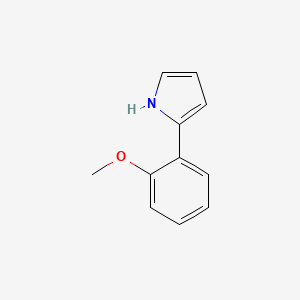
![5-Methoxy-3-[2-(3-methyl-4-nitro-1,2-oxazol-5-YL)ethenyl]-1H-indole](/img/structure/B11723535.png)
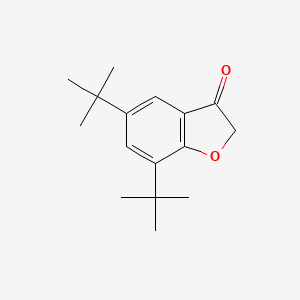
![3-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)pyridine](/img/structure/B11723553.png)

